molecular formula C4H8OS B15136611 3-Mercapto-2-butanone-d3

3-Mercapto-2-butanone-d3

Cat. No.: B15136611
M. Wt: 107.19 g/mol
InChI Key: XLMPYCGSRHSSSX-BMSJAHLVSA-N
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Description

3-Mercapto-2-butanone-d3 is a deuterated analog of 3-Mercapto-2-butanone, a sulfur-containing compound. The deuterium labeling is often used in scientific research to study metabolic pathways and reaction mechanisms due to its stability and traceability .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Mercapto-2-butanone-d3 can be synthesized through the deuteration of 3-Mercapto-2-butanone. This process involves the replacement of hydrogen atoms with deuterium atoms. The reaction typically requires a deuterium source, such as deuterium gas (D2) or deuterated solvents, under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and other reagents safely. The product is then purified and tested for isotopic purity before being used in research applications .

Chemical Reactions Analysis

Types of Reactions

3-Mercapto-2-butanone-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Mercapto-2-butanone-d3 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 3-Mercapto-2-butanone-d3 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies. The compound can undergo oxidation, reduction, and substitution reactions, which are crucial in understanding its behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

    3-Mercapto-2-butanone: The non-deuterated analog.

    2-Methyl-3-furanthiol acetate: Another sulfur-containing compound used in flavor and fragrance studies.

    3-Mercapto-3-methylbutan-1-ol: A related compound with a similar structure.

Uniqueness

3-Mercapto-2-butanone-d3 is unique due to its deuterium labeling, which provides enhanced stability and traceability in scientific studies. This makes it particularly valuable in research applications where precise tracking of the compound is required .

Properties

Molecular Formula

C4H8OS

Molecular Weight

107.19 g/mol

IUPAC Name

4,4,4-trideuterio-3-sulfanylbutan-2-one

InChI

InChI=1S/C4H8OS/c1-3(5)4(2)6/h4,6H,1-2H3/i2D3

InChI Key

XLMPYCGSRHSSSX-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)C)S

Canonical SMILES

CC(C(=O)C)S

Origin of Product

United States

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